Cas no 683762-60-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
- Benzamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[[methyl(phenylmethyl)amino]sulfonyl]-
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
- EU-0012091
- F1122-0828
- Oprea1_812955
- N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
- 683762-60-9
- SR-01000908289-1
- SR-01000908289
- AKOS024603201
-
- インチ: 1S/C28H24N4O3S/c1-32(19-20-9-3-2-4-10-20)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-6-5-11-23(24)27-29-25-13-7-8-14-26(25)30-27/h2-18H,19H2,1H3,(H,29,30)(H,31,33)
- InChIKey: KQGGZCUDRQBRQH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)C1=CC=C(S(N(C)CC2=CC=CC=C2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 496.15691181g/mol
- どういたいしつりょう: 496.15691181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 832
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 密度みつど: 1.358±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.22±0.10(Predicted)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-0828-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-100mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-3mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-2mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-25mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1122-0828-30mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
683762-60-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamideに関する追加情報
Research Brief on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide (CAS: 683762-60-9)
In recent years, the compound N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide (CAS: 683762-60-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzimidazole and sulfamoylbenzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical implications.
The structural complexity of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide lends itself to diverse pharmacological applications. Recent studies have focused on its role as a selective inhibitor of specific kinases and proteases, which are critical targets in oncology and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the ATP-binding site of certain tyrosine kinases, thereby inhibiting aberrant signaling pathways in cancer cells. The study also reported a favorable pharmacokinetic profile, with good oral bioavailability and metabolic stability in preclinical models.
Another area of interest is the compound's potential as a modulator of protein-protein interactions (PPIs). PPIs are notoriously challenging to target with small molecules, but the benzimidazole core of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide has been shown to disrupt key interactions involved in disease progression. A 2022 paper in Nature Chemical Biology detailed how this compound binds to the interface of two oncogenic proteins, effectively blocking their dimerization and subsequent activation of downstream pathways. This finding opens new avenues for the development of PPI inhibitors in cancer therapy.
Beyond its direct biological effects, the synthetic accessibility of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide has also been a focus of recent research. A 2023 study in Organic Letters described an optimized synthetic route that improves yield and scalability while reducing the use of hazardous reagents. This advancement is critical for the compound's transition from laboratory-scale research to industrial production, ensuring a sustainable supply for further preclinical and clinical studies.
In conclusion, N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide (CAS: 683762-60-9) represents a versatile and promising scaffold in drug discovery. Its dual functionality as a kinase inhibitor and PPI modulator, combined with its favorable pharmacokinetic properties, positions it as a valuable candidate for further development. Future research should focus on elucidating its mechanisms of action in vivo and exploring its therapeutic potential in combination therapies. The ongoing studies underscore the importance of this compound in advancing precision medicine and targeted therapies.
683762-60-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-benzyl(methyl)sulfamoylbenzamide) 関連製品
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2229548-93-8(N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)
- 122768-04-1(Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)
- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)